![molecular formula C24H25N3O6 B7700334 6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol](/img/structure/B7700334.png)
6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a complex organic compound that features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring. The presence of the 3,4,5-triethoxyphenyl group adds to its structural complexity and potential bioactivity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves multi-step organic synthesis
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Functionalization with Triethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the oxadiazole ring can produce quinoline amines.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s structural properties may be explored for the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival.
Modulating Receptors: The compound may interact with receptors like P-glycoprotein (P-gp) and platelet-derived growth factor receptor β, affecting cellular signaling pathways.
Inducing Apoptosis: By targeting specific pathways, the compound can induce apoptosis in cancer cells, making it a potential anti-cancer agent.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and podophyllotoxin share the trimethoxyphenyl group and exhibit similar bioactivities.
Quinoline Derivatives: Compounds such as chloroquine and quinine, which have a quinoline core, are known for their anti-malarial properties.
Uniqueness
6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is unique due to the combination of the quinoline core, oxadiazole ring, and triethoxyphenyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
6-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-5-30-19-12-15(13-20(31-6-2)21(19)32-7-3)24-26-22(27-33-24)17-11-14-10-16(29-4)8-9-18(14)25-23(17)28/h8-13H,5-7H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQXZIQFISRYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
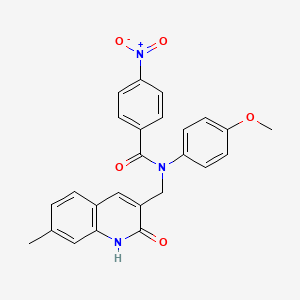
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7700260.png)
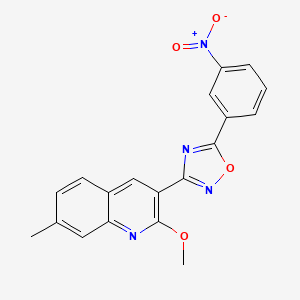
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)
![N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7700278.png)
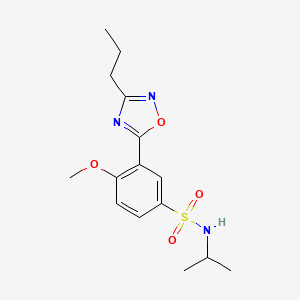

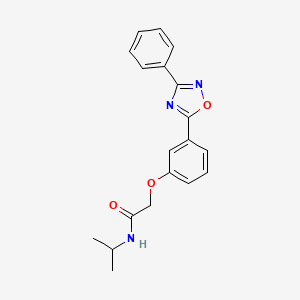
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one](/img/structure/B7700307.png)
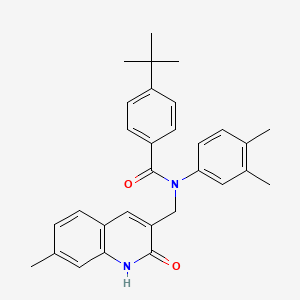
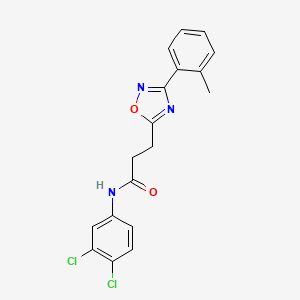
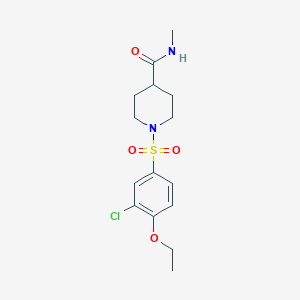
![N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7700350.png)
![4-tert-butyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide](/img/structure/B7700357.png)
